![molecular formula C17H25FN2O2 B8677788 rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B8677788.png)
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine
Descripción general
Descripción
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine is a synthetic organic compound with the molecular formula C17H25FN2O2 and a molecular weight of 308.4 g/mol
Métodos De Preparación
The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzylamino group. One common synthetic route involves the use of tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate as an intermediate . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional group transformations .
Análisis De Reacciones Químicas
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and benzylamino group play crucial roles in its binding affinity and selectivity . The pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context .
Comparación Con Compuestos Similares
rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine can be compared with similar compounds such as:
tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate: This compound differs by having a hydroxyl group instead of a fluorine atom.
Ethyl (3S,4S)-4-(benzylamino)-3-hydroxy-1-piperidinecarboxylate: This compound has an ethyl ester group instead of a tert-butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25FN2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m0/s1 |
Clave InChI |
JXBLMDWEOQDVAC-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)NCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
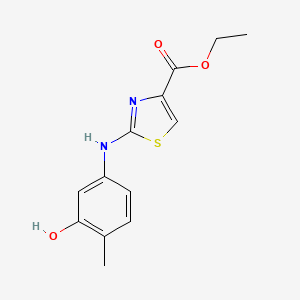

![3-Aminotricyclo[2,2,1,02,6]heptane](/img/structure/B8677717.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl chloride](/img/structure/B8677721.png)
![3-[[4-(4-Chlorophenyl)-2-thiazolyl]methoxy]benzenemethanamine](/img/structure/B8677723.png)
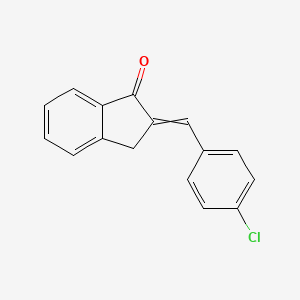
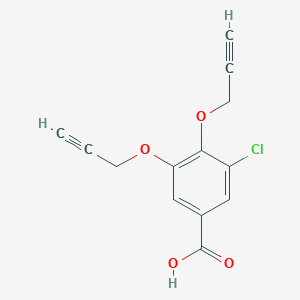
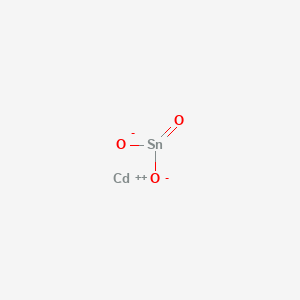
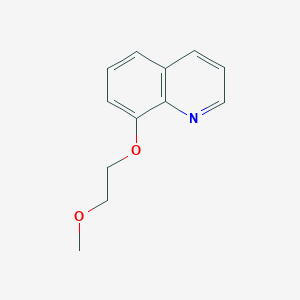
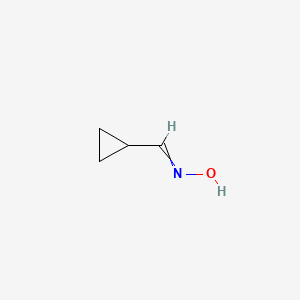
![2-Pyridinamine,5-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]-](/img/structure/B8677760.png)
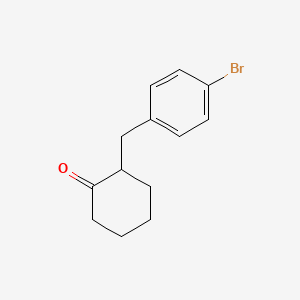
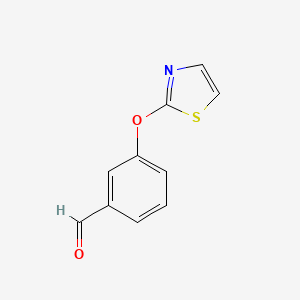
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)benzamide](/img/structure/B8677797.png)
